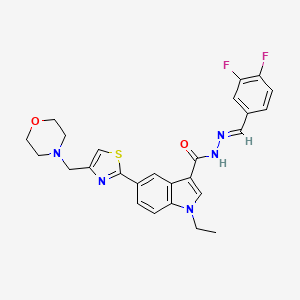
(3S,4R)-4-(4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,4R)-4-(4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one is a synthetic organic compound belonging to the azetidinone class Azetidinones are four-membered lactams known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S,4R)-4-(4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate methoxyphenyl and phenyl precursors.
Formation of Azetidinone Ring: The key step involves the formation of the azetidinone ring through a cyclization reaction. This can be achieved using various cyclization agents and conditions, such as base-catalyzed cyclization or acid-catalyzed cyclization.
Functional Group Modifications:
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the azetidinone ring, potentially converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often employ reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated derivatives.
Chemistry:
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: It may be used as a ligand or catalyst in various organic reactions.
Biology and Medicine:
Pharmacological Studies: Due to its unique structure, the compound may exhibit interesting pharmacological properties, making it a candidate for drug discovery and development.
Biological Probes: It can be used as a probe to study biological pathways and mechanisms.
Industry:
Material Science: The compound’s properties may be explored for applications in material science, such as the development of new polymers or coatings.
作用机制
The mechanism of action of (3S,4R)-4-(4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one depends on its specific application. In pharmacological contexts, it may interact with molecular targets such as enzymes, receptors, or ion channels. The methoxy and phenyl groups can influence its binding affinity and specificity, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
相似化合物的比较
(3S,4R)-4-(4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: This compound is unique due to its specific combination of methoxy and phenyl groups.
Other Azetidinones: Compounds such as (3S,4R)-4-(4-methoxyphenyl)-3-phenylazetidin-2-one and (3S,4R)-4-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)azetidin-2-one share structural similarities but differ in the substitution pattern on the aromatic rings.
Uniqueness: The presence of multiple methoxy groups and the specific arrangement of phenyl groups make this compound distinct
属性
分子式 |
C25H25NO5 |
|---|---|
分子量 |
419.5 g/mol |
IUPAC 名称 |
(3S,4R)-4-(4-methoxyphenyl)-3-phenyl-1-(3,4,5-trimethoxyphenyl)azetidin-2-one |
InChI |
InChI=1S/C25H25NO5/c1-28-19-12-10-17(11-13-19)23-22(16-8-6-5-7-9-16)25(27)26(23)18-14-20(29-2)24(31-4)21(15-18)30-3/h5-15,22-23H,1-4H3/t22-,23-/m0/s1 |
InChI 键 |
HWNABQNNNBLHBS-GOTSBHOMSA-N |
手性 SMILES |
COC1=CC=C(C=C1)[C@H]2[C@@H](C(=O)N2C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4 |
规范 SMILES |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15141401.png)






